

# The Role of Neladalkib in Overcoming Acquired Resistance in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acquired resistance to targeted cancer therapies remains a significant clinical challenge, leading to disease progression and limited long-term efficacy of many treatments. In anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) and other ALK-positive solid tumors, sequential treatment with ALK tyrosine kinase inhibitors (TKIs) often results in the emergence of on-target resistance mutations within the ALK kinase domain.

Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective inhibitor rationally designed to overcome the limitations of previous ALK inhibitors by maintaining activity against a broad spectrum of single and compound ALK mutations that confer resistance. This technical guide provides an in-depth overview of Neladalkib's mechanism of action, its efficacy in overcoming acquired resistance, and the experimental methodologies supporting its development.

## Mechanism of Action and Rationale for Overcoming Resistance

**Neladalkib** is a potent and selective small-molecule inhibitor of ALK.[1] Its design addresses the key mechanisms of acquired resistance to first-, second-, and third-generation ALK TKIs. A primary advantage of **Neladalkib** is its ability to remain active against tumors that have developed resistance through single or compound ALK mutations.[2][3][4][5][6]



A significant challenge with later-line ALK inhibition is the emergence of compound mutations, where two or more mutations exist on the same allele. **Neladalkib** has been specifically engineered to be effective against such complex resistance patterns.[7] Furthermore, **Neladalkib** is designed for central nervous system (CNS) penetrance to address brain metastases, a common site of disease progression in ALK-positive NSCLC.[2][3][4][5][6] It also avoids the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, which is associated with neurological adverse events seen with some other TKIs.[2][3][4][6]

### **Quantitative Efficacy Data**

The potency of **Neladalkib** against wild-type ALK and a range of resistance mutations has been characterized in preclinical studies. Clinical data from the ALKOVE-1 trial further demonstrate its anti-tumor activity in heavily pretreated patient populations.

## Table 1: In Vitro Inhibitory Activity of Neladalkib against ALK Mutations



| ALK Status/Mutation         | IC50 (nM)    |
|-----------------------------|--------------|
| Wild-Type ALK               | 2.8[8]       |
| Single Resistance Mutations |              |
| T1151insT                   | 0.9 - 6.8[8] |
| T1151M                      | 0.9 - 6.8[8] |
| L1152R                      | 0.9 - 6.8[8] |
| C1156Y                      | 0.9 - 6.8[8] |
| I1171N                      | 0.9 - 6.8[8] |
| I1171S                      | 0.9 - 6.8[8] |
| I1171T                      | 0.9 - 6.8[8] |
| F1174L                      | 0.9 - 6.8[8] |
| F1174S                      | 0.9 - 6.8[8] |
| V1180L                      | 0.9 - 6.8[8] |
| L1198F                      | 0.9 - 6.8[8] |
| G1202R                      | 0.9 - 6.8[8] |
| D1203N                      | 0.9 - 6.8[8] |
| S1206R                      | 0.9 - 6.8[8] |
| R1275Q                      | 0.9 - 6.8[8] |
| G1196M                      | 11 - 79[8]   |
| G1269A                      | 11 - 79[8]   |
| G1269S                      | 11 - 79[8]   |

Table 2: Clinical Activity of Neladalkib in the ALKOVE-1 Trial



| Patient Population                                      | Endpoint                      | Result      |
|---------------------------------------------------------|-------------------------------|-------------|
| Advanced ALK-positive solid tumors (all patients, n=34) | Objective Response Rate (ORR) | 44%[9]      |
| TKI pre-treated ALK-positive NSCLC                      | Durable clinical responses    | Observed[4] |

# Experimental Protocols In Vitro N-ethyl-N-nitrosourea (ENU) Mutagenesis Screens

To assess the potential for acquired resistance to **Neladalkib**, in vitro mutagenesis screens were performed.[7]

- Cell Lines: Ba/F3 cells engineered to express EML4-ALK (simulating a first-line treatment setting) and Ba/F3 cells with EML4-ALK G1202R (simulating a later-line setting) were utilized.[7]
- Mutagenesis: Cells were treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) for 24 hours to induce random mutations in the ALK kinase domain.
- Drug Selection: Following mutagenesis, cells were cultured for 28 days in the presence of Neladalkib, alectinib (a second-generation ALK TKI), or lorlatinib (a third-generation ALK TKI).[7]
- Analysis: The number of wells with proliferating, TKI-resistant clones was counted on day 28.
   The ALK kinase domain of resistant clones was analyzed by Sanger sequencing to identify mutations.[7]
- Results: At clinically relevant concentrations, less than 2% of wells treated with Neladalkib developed resistance, in stark contrast to 100% of wells treated with alectinib or lorlatinib.[7]

#### **ALKOVE-1 Phase 1/2 Clinical Trial (NCT05384626)**

This is a Phase 1/2, open-label, dose-escalation and expansion study to evaluate the safety, tolerability, and anti-tumor activity of **Neladalkib**.[10][11]



- Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of Neladalkib in patients with advanced ALK-positive solid tumors.[10][11]
- Phase 2 (Dose Expansion): This phase aims to evaluate the objective response rate (ORR) as assessed by a Blinded Independent Central Review (BICR) at the determined RP2D.[10]
   [11] Secondary objectives include duration of response (DOR), time to response (TTR), progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[10]
- Patient Population: The trial enrolls patients aged 18 years or older (with a provision for patients aged 12 years and older in a specific cohort) with a histologically or cytologically confirmed locally advanced or metastatic solid tumor harboring a documented ALK rearrangement or activating mutation.[11]

# Visualizations Signaling Pathway and Mechanism of Resistance





Click to download full resolution via product page

Caption: ALK signaling pathway and the mechanism of **Neladalkib** in overcoming resistance.



#### **Experimental Workflow for In Vitro Mutagenesis Screen**



Click to download full resolution via product page

Caption: Workflow for the in vitro ENU mutagenesis screen.

## Logical Relationship of Neladalkib's Design





Click to download full resolution via product page

Caption: Logical framework for the design of **Neladalkib**.

#### Conclusion

**Neladalkib** represents a significant advancement in the treatment of ALK-positive cancers, specifically addressing the challenge of acquired resistance. Its rational design, which confers broad activity against a wide range of ALK resistance mutations, including compound mutations, combined with its brain penetrance and TRK-sparing selectivity, positions it as a potentially best-in-class ALK inhibitor. The preclinical data demonstrating a low propensity for resistance development and the encouraging clinical activity in heavily pretreated patients underscore the promise of **Neladalkib** in improving outcomes for patients with ALK-driven malignancies. Ongoing clinical trials, such as the Phase 3 ALKAZAR study, will further elucidate its role in the evolving landscape of ALK-targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. Zidesamtinib Shows 89% Response Rate in ROS1+ Lung Cancer Trial, FDA Filing Set | NUVL Stock News [stocktitan.net]
- 6. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, Neladalkib, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 7. Abstract 1729: Mutagenesis screens support potential best-in-class profile for neladalkib (NVL-655), a brain-penetrant and TRK-sparing ALK inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]



- 8. medchemexpress.com [medchemexpress.com]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Study of Neladalkib (NVL-655) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ALK Rearrangement or Activating ALK Mutation (ALKOVE-1) [clinicaltrials.stanford.edu]
- To cite this document: BenchChem. [The Role of Neladalkib in Overcoming Acquired Resistance in Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377415#role-of-neladalkib-in-overcoming-acquired-resistance-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com